2,2-di-1H-indol-3-yl-1-phenylethanone

Overview

Description

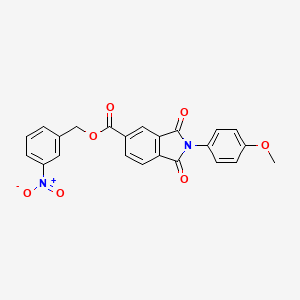

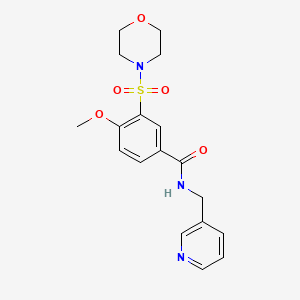

“2,2-di-1H-indol-3-yl-1-phenylethanone” is a chemical compound with the molecular formula C28H26N2O . It is also known by its IUPAC name "2,2-Bis(1,2-dimethyl-1H-indol-3-yl)-1-phenylethanone" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole core in which phenyl groups are attached to N and 2-positions . The average mass of the molecule is 406.519 Da and the monoisotopic mass is 406.204498 Da .Scientific Research Applications

Antimicrobial Activity

A key application of 2,2-di-1H-indol-3-yl-1-phenylethanone is in the field of antimicrobial research. A study demonstrated the synthesis of chalcone derivatives of the indole nucleus from 2-(1H-indol-1-yl)-1-phenylethanone. These derivatives showed significant antimicrobial activity against various bacterial and fungal strains, indicating potential use in developing new antimicrobial agents (Chauhan et al., 2011).

Anti-Cancer Properties

Another significant application of this compound is in cancer research. For instance, unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives synthesized from this compound exhibited moderate to good antiproliferative activity against human colorectal carcinoma HCT116 cell line. Some compounds even showed better activity than the control MDM-2/p53 antagonist Nutlin-3a, suggesting potential as anti-cancer agents (Li et al., 2016).

Anti-Inflammatory Properties

A study on chalcone derivatives also highlighted the anti-inflammatory potential of compounds derived from this compound. These compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced Rat Hind Paw Edema model, showing effectiveness in reducing inflammation (Rehman et al., 2022).

Application in Synthesis of Novel Molecules

The compound has been utilized in synthesizing new molecules with potential biological activities. For instance, various 2,2-bisindolyl-1-arylethanones were synthesized using 2-aryl-1-phenylethanones and indoles, demonstrating the versatility of this compound in creating novel chemical entities (Zhu et al., 2012).

Electrochemical Applications

The compound has also been explored in electrochemistry.

Electrochemical Applications

Electrochemical applications of this compound and its derivatives are diverse, demonstrating the compound's versatility in various fields:

Electrochemical Behavior Analysis : A study on the electrochemical behavior of indole derivatives, closely related to this compound, in dimethylformamide, using techniques like polarography and cyclic voltammetry. This research contributes to understanding the electrochemical properties of indole-based compounds (Trazza, 1976).

Electrochemical Synthesis of Indole Derivatives : An electrochemical method was used for the oxidative dearomatization of indoles, leading to 2,3-dialkoxy or 2,3-diazido indolines. This technique avoids the use of external oxidants and displays excellent functional group compatibility, important for synthesizing various indole derivatives (Wu et al., 2019).

Capacitive Performance of Polyindole Film : Research on polyindole, synthesized from this compound derivatives, showed promising electrochemical capacitive performance. This highlights the potential of these compounds in energy storage applications (Zou et al., 2019).

Anode Catalyst for Glucose Electrooxidation : Novel indole derivatives were synthesized and evaluated as anode catalysts for glucose electrooxidation in fuel cells. This research opens avenues for organic-based, metal-free catalysts in fuel cell technology (Hamad et al., 2021).

Electrochemical C-N Bond Formation : A study demonstrated the use of electrochemistry for synthesizing 3-substituent-2-(azol-1-yl)indoles, a class of compounds related to this compound, indicating the potential for creating bioactive molecules using electrochemical methods (Zhou et al., 2021).

Properties

IUPAC Name |

2,2-bis(1H-indol-3-yl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O/c27-24(16-8-2-1-3-9-16)23(19-14-25-21-12-6-4-10-17(19)21)20-15-26-22-13-7-5-11-18(20)22/h1-15,23,25-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGZCBJHLVRULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3541634.png)

![ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B3541642.png)

![3-allyl-5-[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541648.png)

![4-{[4-chloro-2-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]methyl}benzoic acid](/img/structure/B3541652.png)

![4-nitrobenzyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B3541667.png)

![3,5-bis{[(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3541672.png)

![N-(3-iodophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3541677.png)

![[4-({3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid](/img/structure/B3541683.png)

![ethyl 1-{[4-(2-furoylamino)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B3541704.png)

![3-(3-fluorophenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541709.png)